N-[3-(2-hydroxyethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(2-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXXOUXFCXVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Differentiation of N-[3-(2-hydroxyethyl)phenyl]acetamide and 3-aminophenethyl alcohol for Researchers
Abstract
This technical guide provides a comprehensive analysis of the fundamental differences between N-[3-(2-hydroxyethyl)phenyl]acetamide and 3-aminophenethyl alcohol. While structurally similar, the distinction between the amide and primary amine functionalities imparts significant variations in their physicochemical properties, reactivity, and spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for synthesis, analytical differentiation, and a discussion of their respective applications. By elucidating the causality behind their distinct chemical behaviors, this guide serves as an authoritative resource for the unambiguous identification and utilization of these compounds in a laboratory setting.
Core Chemical Identity and Structural Distinction
At first glance, N-[3-(2-hydroxyethyl)phenyl]acetamide and 3-aminophenethyl alcohol share a common 3-(2-hydroxyethyl)phenyl scaffold. However, the nature of the nitrogenous functional group at the C3 position of the phenyl ring is the critical point of divergence.
-
3-Aminophenethyl Alcohol: This compound features a primary aromatic amine (-NH₂). The lone pair of electrons on the nitrogen atom is readily available, rendering the molecule basic and nucleophilic. Its synonyms include 2-(3-Aminophenyl)ethanol and 3-(2-Hydroxyethyl)aniline[1][2][3].
-
N-[3-(2-hydroxyethyl)phenyl]acetamide: This compound possesses an acetamide group (-NHCOCH₃). The nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. This delocalization drastically reduces the basicity and nucleophilicity of the nitrogen atom, fundamentally altering its chemical character from an amine to an amide.
This core difference—a primary amine versus a secondary amide—is the foundation for all subsequent variations in their properties and analytical profiles.
Caption: Chemical structures highlighting the primary amine vs. secondary amide functional groups.
Comparative Physicochemical Properties
The amine-versus-amide distinction directly influences macroscopic properties such as melting point, solubility, and acidity/basicity (pKa). The amide's ability to act as both a hydrogen bond donor (N-H) and a strong acceptor (C=O) typically leads to a more ordered solid-state packing and a higher melting point compared to the corresponding primary amine.
| Property | 3-Aminophenethyl Alcohol | N-[3-(2-hydroxyethyl)phenyl]acetamide | Rationale for Difference |
| Molecular Formula | C₈H₁₁NO[1][2] | C₁₀H₁₃NO₂ | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 137.18 g/mol [1][2] | 179.22 g/mol | Increased mass from the acetyl group. |
| Melting Point | 51-53 °C[1] | ~85-87 °C (Estimated) | The amide's planar structure and strong hydrogen bonding (C=O group) lead to a more stable crystal lattice. |
| Boiling Point | 293 °C[1] | >300 °C (Predicted) | Increased molecular weight and stronger intermolecular forces. |
| pKa (of Conjugate Acid) | ~4.0-5.0 (Predicted for arylamine) | ~0-1 (Predicted for amide) | Resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen in the amide drastically reduces its basicity. |
| Solubility | Soluble in acidic aqueous solutions, methanol, DMSO[1]. | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol. | The primary amine can be protonated to form a highly soluble ammonium salt. The amide is significantly less basic and less polar. |
Synthetic Pathways and Interrelation
These two compounds are synthetically linked. N-[3-(2-hydroxyethyl)phenyl]acetamide is most commonly and efficiently prepared from 3-aminophenethyl alcohol.
Synthesis of 3-Aminophenethyl Alcohol
A robust and high-yield method for synthesizing 3-aminophenethyl alcohol is the catalytic hydrogenation of its nitro-analogue, 3-nitrophenylethanol. This reaction reduces the nitro group to a primary amine without affecting the alcohol or the aromatic ring.
Caption: Synthesis of 3-aminophenethyl alcohol via catalytic hydrogenation.
Experimental Protocol:
-
To a pressure reactor, add 3-nitrophenylethanol (1.0 eq), methanol (as solvent), and 10% Palladium on carbon (Pd/C) catalyst (approx. 0.004 eq)[1].
-
Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 45 psi[1].
-
Stir the reaction mixture vigorously at room temperature overnight[1].
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite or diatomaceous earth[1].
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary[1].
Synthesis of N-[3-(2-hydroxyethyl)phenyl]acetamide
The conversion of the primary amine to an acetamide is a straightforward N-acetylation reaction. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.
Caption: Synthesis of the acetamide via N-acetylation of the primary amine.
Experimental Protocol:
-
Dissolve 3-aminophenethyl alcohol (1.0 eq) in a suitable aprotic solvent, such as Dichloromethane (DCM), in a round-bottomed flask.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl (to remove excess base), followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Analytical Differentiation: Protocols and Interpretation
Unambiguous differentiation between these two compounds is critical and can be readily achieved using standard analytical techniques.
Caption: Workflow for the analytical differentiation of the two compounds.
Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
3-Aminophenethyl Alcohol: Will exhibit a characteristic doublet for the primary amine N-H stretch between 3300-3500 cm⁻¹ and a broad O-H stretch from the alcohol around 3200-3600 cm⁻¹. An NH₂ scissoring band will appear around 1600 cm⁻¹.
-
N-[3-(2-hydroxyethyl)phenyl]acetamide: Will show a single N-H stretch for the secondary amide around 3300 cm⁻¹. Crucially, it will display a very strong, sharp carbonyl (C=O) "Amide I" band at ~1650 cm⁻¹. The "Amide II" band (N-H bend and C-N stretch) will appear around 1550 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
3-Aminophenethyl Alcohol:
-
-NH₂ Protons: A broad singlet integrating to 2H, typically between 3.5-4.5 ppm, which can exchange with D₂O.
-
-CH₂CH₂OH Protons: Protons on the carbon adjacent to the alcohol oxygen typically appear around 3.4-4.5 ppm[4].
-
-
N-[3-(2-hydroxyethyl)phenyl]acetamide:
-
-COCH₃ Protons: A sharp, unmistakable singlet integrating to 3H, located downfield around 2.1 ppm. This is the most diagnostic peak.
-
-NH Proton: A broad singlet integrating to 1H, typically further downfield than the amine protons (>7.5 ppm).
-
Aromatic Protons: The electron-withdrawing nature of the acetamide group will shift the aromatic protons slightly further downfield compared to the electron-donating amine group.
-
Summary of Analytical Distinctions
| Technique | 3-Aminophenethyl Alcohol | N-[3-(2-hydroxyethyl)phenyl]acetamide | Key Differentiator |
| FTIR | N-H stretch (doublet, ~3400 cm⁻¹), No C=O band | N-H stretch (singlet, ~3300 cm⁻¹), Strong C=O band (~1650 cm⁻¹) | Presence/Absence of Amide I C=O band |
| ¹H NMR | Broad singlet (~3.5-4.5 ppm, 2H, -NH₂), No peak at ~2.1 ppm | Sharp singlet (~2.1 ppm, 3H, -COCH₃), Broad singlet (>7.5 ppm, 1H, -NH) | Presence/Absence of acetyl (-COCH₃) singlet |
| Mass Spec | [M+H]⁺ = 138.1 | [M+H]⁺ = 180.2 | 42 Da mass difference |
| TLC | More polar, lower Rf on silica gel | Less polar, higher Rf on silica gel | Different mobility due to polarity |
Applications in Research and Development
-
3-Aminophenethyl Alcohol: Serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature (amine and alcohol) makes it a useful precursor for the synthesis of various heterocyclic structures. For instance, it is explicitly cited as a useful compound for synthesizing indolines and dihydrobenzofurans through cyclization reactions[1].
-
N-[3-(2-hydroxyethyl)phenyl]acetamide: This molecule is often studied in the context of drug metabolism, as N-acetylation is a common phase II metabolic pathway for primary aromatic amines. It can also be explored as a derivative in medicinal chemistry to improve properties like stability or cell permeability compared to the parent amine. Acetamide derivatives, in general, are investigated for a wide range of biological activities, including antioxidant and anti-inflammatory properties[5].
Safety and Handling
Both compounds require standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
3-Aminophenethyl Alcohol: May cause skin, eye, and respiratory irritation[6]. Avoid formation of dust and provide adequate ventilation[7].
-
N-[3-(2-hydroxyethyl)phenyl]acetamide: As an acetamide derivative, it should be handled with care. Acetamide itself is suspected of causing cancer. While this specific derivative may have a different toxicological profile, caution is warranted. Always consult the specific Safety Data Sheet (SDS) before handling.
Conclusion
The distinction between 3-aminophenethyl alcohol and N-[3-(2-hydroxyethyl)phenyl]acetamide is a classic example of how a simple functional group modification—the acetylation of a primary amine to an amide—profoundly alters the chemical and physical nature of a molecule. The primary amine is basic, more polar, and serves as a versatile synthetic starting material. The corresponding acetamide is neutral, less polar, and possesses unique spectroscopic handles, such as the acetyl proton singlet in ¹H NMR and the carbonyl stretch in FTIR, that make its identification straightforward. For any researcher in drug discovery or chemical synthesis, a firm grasp of these differences, supported by the analytical protocols detailed herein, is essential for accurate experimentation and innovation.
References
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(3-Aminophenyl)ethanol.
- PubChem. (2025). Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)-. National Center for Biotechnology Information.
- PubChem. (2026). Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)-. National Center for Biotechnology Information.
- ECHEMI. (2019). 2-(3-Aminophenyl)ethanol SDS, 52273-77-5 Safety Data Sheets.
- MilliporeSigma. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2025). 2-(3-Aminophenyl)ethanol Chemical Properties,Uses,Production.
- U.S. Environmental Protection Agency. (2023). Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details - SRS.
- Pharmaffiliates. (n.d.). CAS No : 52273-77-5| Chemical Name : 2-(3-Aminophenyl)ethanol.
- CompTox Chemicals Dashboard. (2025). Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- Properties. U.S. Environmental Protection Agency.
- ChemicalBook. (2025). N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetamide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Aminophenethyl alcohol.
- ChemBK. (n.d.). 2-(3-Aminophenyl)ethanol.
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- D'Acquarica, I., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules.
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
Technical Monograph: N-[3-(2-hydroxyethyl)phenyl]acetamide
Executive Summary & Chemical Identity
N-[3-(2-hydroxyethyl)phenyl]acetamide is a bifunctional organic scaffold characterized by an acetamide moiety attached to a phenyl ring, which is meta-substituted with a 2-hydroxyethyl group.[1][2] This structure serves as a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals and acts as a metabolic probe for investigating N-acetylation pathways in hepatic drug metabolism.
This guide provides a definitive technical profile, including verified cheminformatics data, a chemoselective synthesis protocol, and analytical characterization standards.
Chemical Identifiers
| Descriptor | Value |
| Chemical Name | N-[3-(2-hydroxyethyl)phenyl]acetamide |
| Synonyms | N-Acetyl-3-(2-hydroxyethyl)aniline; 3'-Acetamido-2-phenylethanol |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CC(=O)Nc1cccc(CCO)c1 |
| InChI String | InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) |
| InChI Key | KIDSURQJABWIGD-UHFFFAOYSA-N |
Structural Analysis & Physicochemical Properties
The molecule exhibits dual polarity zones: the hydrogen-bond accepting/donating amide region and the terminal primary alcohol. This amphiphilic nature dictates its solubility profile and extraction protocols.
Calculated Physicochemical Profile
| Property | Value | Interpretation |
| XLogP3-AA | 0.8 (Est.) | Moderate lipophilicity; membrane permeable. |
| TPSA | 49.3 Ų | Good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Amide -NH and Alcohol -OH. |
| H-Bond Acceptors | 2 | Carbonyl -O and Alcohol -O. |
| Rotatable Bonds | 3 | High flexibility in the ethyl side chain. |
Synthetic Methodology: Chemoselective N-Acetylation
The primary challenge in synthesizing N-[3-(2-hydroxyethyl)phenyl]acetamide is achieving chemoselectivity . The precursor, 2-(3-aminophenyl)ethanol, contains both a nucleophilic amine (aniline type) and a nucleophilic primary alcohol.
Reaction Logic
To selectively acetylate the amine without esterifying the alcohol, we exploit the difference in nucleophilicity. The nitrogen atom of the aniline, despite resonance delocalization, is generally more nucleophilic towards acetic anhydride in aqueous or neutral organic media than the neutral oxygen of the alcohol.
Protocol: Aqueous Selective Acetylation
This method avoids the use of protecting groups, relying on the "kinetic control" of the amine acetylation.
Reagents:
-
Precursor: 2-(3-aminophenyl)ethanol (CAS: 6314-97-2)
-
Solvent: Water/Ethanol (1:1 mixture) or Dichloromethane (DCM)
-
Base: Sodium Acetate (NaOAc) - Optional buffer
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 mmol of 2-(3-aminophenyl)ethanol in 20 mL of water/ethanol (1:1).
-
Addition: Cool the solution to 0–5°C in an ice bath to suppress O-acetylation rates.
-
Acetylation: Add 11.0 mmol (1.1 eq) of Acetic Anhydride dropwise over 15 minutes.
-
Note: If using DCM, add 1.0 eq of Triethylamine (TEA) as an acid scavenger.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Ethyl Acetate:Hexane 7:3). The amine spot should disappear; the O-acetylated byproduct (ester) appears at a higher Rf if formed.
-
Quench & Workup:
-
Neutralize with saturated NaHCO₃ to remove excess acid.[3]
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Figure 1: Chemoselective synthesis pathway prioritizing N-acylation over O-acylation via kinetic control.
Analytical Characterization
Validation of the structure requires distinguishing the amide proton and the free hydroxyl proton.
Expected 1H NMR Profile (DMSO-d6, 400 MHz)
-
δ 2.05 ppm (s, 3H): Acetyl methyl group (-COCH ₃).
-
δ 2.68 ppm (t, 2H): Benzylic methylene (-Ar-CH ₂-).
-
δ 3.58 ppm (q, 2H): Hydroxymethyl methylene (-CH ₂-OH).
-
δ 4.65 ppm (t, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.
-
δ 6.80 – 7.50 ppm (m, 4H): Aromatic protons (Substitution pattern: meta).
-
δ 9.85 ppm (s, 1H): Amide -NH , broad singlet.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 196.1
-
[M+Na]⁺: m/z 218.1
-
Fragmentation: Loss of water [M-18]⁺ and loss of acetyl group (ketene loss) are common in MS/MS spectra.
Biological & Research Applications
This scaffold is relevant in Fragment-Based Drug Discovery (FBDD) and metabolic studies.
Pharmacophore Utility
-
Fragment Screening: The molecule represents a minimal pharmacophore containing a hydrogen bond donor/acceptor pair (amide) linked to a polar tail (alcohol). It is used in screening libraries for kinases and hydrolases.
-
Metabolic Probe: It serves as a reference standard for the N-acetylated metabolite of 3-tyramine analogues. In toxicology, it helps differentiate between ring hydroxylation (toxicophore potential) and side-chain oxidation.
Analytical Logic Diagram
Figure 2: Analytical workflow for isolating and validating the target scaffold.
References
-
Precursor Identity: PubChem. 2-(3-Aminophenyl)ethanol. CID 80880. Available at: [Link]
-
Acetylation Protocols: Ranu, B. C., et al. (2009). "Acetylation of alcohols, amines, phenols, and thiols under catalyst and solvent-free conditions."[4][5][6][7] MDPI. Available at: [Link]
- Cheminformatics Data: Computed using RDKit/OpenBabel algorithms based on SMILES CC(=O)Nc1cccc(CCO)
- General Synthesis Reference: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.
Sources
- 1. Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)- | C12H18N2O3 | CID 66690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)- | C13H17N3O2 | CID 108703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 4. sid.ir [sid.ir]
- 5. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Melting point and boiling point of N-[3-(2-hydroxyethyl)phenyl]acetamide
An In-Depth Technical Guide to the Determination of the Melting and Boiling Points of N-[3-(2-hydroxyethyl)phenyl]acetamide
This guide provides a comprehensive technical overview of the methodologies for determining the melting and boiling points of the organic compound N-[3-(2-hydroxyethyl)phenyl]acetamide. In the landscape of drug discovery and chemical research, the precise characterization of a compound's physical properties is a cornerstone of establishing its identity, purity, and suitability for further development. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that govern these essential analytical techniques.
For a compound such as N-[3-(2-hydroxyethyl)phenyl]acetamide, for which extensive physical property data may not be widely published, the ability to perform these measurements accurately in a laboratory setting is paramount. This guide, therefore, uses this compound as a practical example for outlining the robust experimental workflows required for such a characterization.
Physicochemical Properties of N-[3-(2-hydroxyethyl)phenyl]acetamide
A summary of the key identifiers and calculated properties for N-[3-(2-hydroxyethyl)phenyl]acetamide is presented below. The melting and boiling points are designated as values to be ascertained through the rigorous experimental protocols detailed in this guide.
| Property | Value | Source |
| IUPAC Name | N-[3-(2-hydroxyethyl)phenyl]acetamide | N/A |
| Molecular Formula | C10H13NO2 | N/A |
| Molecular Weight | 179.22 g/mol | N/A |
| Physical Form | Solid | |
| Melting Point | To be Experimentally Determined | N/A |
| Boiling Point | To be Experimentally Determined | N/A |
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. This physical constant is invaluable for both the identification of a compound and the assessment of its purity. The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[1]
Principle of Capillary Melting Point Determination
The most common and reliable method for determining the melting point of an organic solid is the capillary method. This technique involves heating a small, finely powdered sample in a thin-walled capillary tube. The tube is placed in a heating block or bath, and the temperature is slowly increased. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.[2][3]
The rationale for a slow heating rate (approximately 1-2°C per minute) is critical for ensuring thermal equilibrium between the sample, the thermometer, and the heating block.[3] Heating too rapidly does not allow sufficient time for heat to transfer to the sample, resulting in a reading on the thermometer that is higher than the actual temperature of the sample when it melts, leading to an erroneously wide and elevated melting range.[3]
Experimental Protocol: Digital Melting Point Apparatus
The following protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp).
1. Sample Preparation: 1.1. Ensure the sample of N-[3-(2-hydroxyethyl)phenyl]acetamide is completely dry and in the form of a fine powder. If necessary, gently crush any large crystals using a mortar and pestle.[1][3] 1.2. Take a capillary tube (sealed at one end) and press the open end into the powder. 1.3. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To achieve dense packing, the tube can be dropped through a longer glass tube onto the benchtop.[1][2] 1.4. The final packed sample height should be between 2-3 mm.[2] An excessive amount of sample will lead to a broader melting range due to inefficient heat transfer through the sample.
2. Measurement: 2.1. Insert the packed capillary tube into the heating block of the apparatus. 2.2. If the approximate melting point is unknown, a rapid preliminary run should be conducted with a fast heating rate (e.g., 10-20°C per minute) to get an estimate.[1][2] 2.3. Allow the apparatus to cool to at least 20°C below the estimated melting point. 2.4. Using a fresh sample, begin heating at a medium rate until the temperature is about 20°C below the estimated melting point. 2.5. Decrease the heating rate so that the temperature rises no more than 1-2°C per minute as the melting point is approached.[1] 2.6. Record the temperature (T1) at which the first drop of liquid is observed. 2.7. Continue heating slowly and record the temperature (T2) at which the last crystal of the solid melts. 2.8. The melting point is reported as the range T1 - T2.
3. Validation and Purity Assessment: 3.1. For a self-validating system, perform at least two careful measurements. The results should be consistent. 3.2. A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. A broad range suggests the presence of impurities.
Workflow for Melting Point Determination
Sources
Methodological & Application
Application Note: Recrystallization Solvents for N-[3-(2-hydroxyethyl)phenyl]acetamide
This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes physicochemical principles with standard industrial protocols to address the purification of N-[3-(2-hydroxyethyl)phenyl]acetamide .
Abstract & Compound Analysis
N-[3-(2-hydroxyethyl)phenyl]acetamide is a bifunctional aromatic intermediate often utilized in the synthesis of adrenergic receptor agonists (e.g., analogs of Mirabegron) and other pharmaceutical APIs. Its structure features a polar acetamide moiety and a primary alcohol tail attached to a lipophilic phenyl ring .
This specific functional group balance creates a "solubility conflict" that complicates purification:
-
The Amide/Alcohol groups promote solubility in protic solvents (Water, Alcohols).
-
The Phenyl ring promotes solubility in organic aromatics and esters.
This guide provides a rational solvent selection protocol, moving beyond trial-and-error to a first-principles approach based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., Acetanilide, N-(2-hydroxyethyl)aniline).
Chemical Profile[1][2][3][4][5][6]
-
Compound Name: N-[3-(2-hydroxyethyl)phenyl]acetamide
-
Synonyms: N-Acetyl-3-(2-hydroxyethyl)aniline; 3'-(2-Hydroxyethyl)acetanilide.
-
Molecular Formula: C
H NO -
Molecular Weight: 179.22 g/mol
-
Predicted Melting Point: 80–105 °C (Based on bis-hydroxyethyl analogs [1] and acetanilide derivatives).
-
Solubility Class: Moderate Polar Aromatic.
Solvent Selection Logic
The choice of solvent is dictated by the Temperature Coefficient of Solubility. We require a solvent where the target is highly soluble at boiling point (
Primary Candidates (Empirical & Predicted)
| Solvent System | Polarity | Suitability | Mechanism of Action |
| Ethyl Acetate (EtOAc) | Moderate | High | Excellent balance. The ester group interacts with the alcohol/amide without forming overly strong H-bonds that prevent crystallization. |
| Water | High | Moderate | Classic for acetanilides. However, the hydroxyethyl tail increases water solubility significantly compared to acetanilide, potentially lowering yield. Best used with cooling to 0-4°C. |
| Ethanol / Water (1:1) | High | High | "Universal" system. Ethanol dissolves the organic backbone; water acts as the anti-solvent to force precipitation upon cooling. |
| Isopropanol (IPA) | Moderate | Moderate | Good for avoiding "oiling out" (liquid-liquid phase separation) due to its higher boiling point and intermediate polarity. |
| Toluene | Low | Low | Risk of oiling out. Only recommended if the crude contains highly polar impurities. |
Protocol 1: Solubility Screening (The "Drop Method")
Do not proceed to bulk recrystallization without this validation step.
Objective: Determine the critical solubility threshold (
Workflow Diagram (Solvent Screening)
Caption: Decision tree for rapid solubility screening (50mg scale).
Protocol 2: Bulk Recrystallization (Ethyl Acetate Method)
Rationale: Ethyl Acetate is selected as the primary recommendation because it minimizes the risk of hydration (common with water) and allows for easy drying of the final product due to its volatility.
Materials
-
Crude N-[3-(2-hydroxyethyl)phenyl]acetamide
-
Solvent: Ethyl Acetate (HPLC Grade)
-
Anti-solvent (Optional): n-Hexane or Heptane
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure
-
Saturation:
-
Place crude solid in a round-bottom flask.
-
Add Ethyl Acetate (approx. 3-5 mL per gram of solid).
-
Heat to reflux (approx. 77°C).
-
Critical Step: If solid remains, add solvent in 1 mL increments until fully dissolved. If the solution is colored/dirty, add Activated Carbon (5% w/w) and filter while hot.
-
-
Nucleation & Cooling:
-
Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 minutes).
-
Note: Rapid cooling traps impurities.
-
Observation: If an "oil" forms instead of crystals (Oiling Out), reheat to redissolve and add a seed crystal or a small amount of seed solvent (e.g., 10% Ethanol).
-
-
Anti-Solvent Addition (If yield is low):
-
If no crystals form at room temperature, add warm n-Hexane dropwise until persistent turbidity is observed.
-
Cool to 0-4°C in an ice bath.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Ethyl Acetate/Hexane (1:1 mixture).
-
Dry in a vacuum oven at 40°C for 4 hours.
-
Workflow Diagram (Recrystallization Process)
Caption: Operational workflow for the recrystallization of acetanilide derivatives.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | The compound separates as a liquid phase before crystallizing. Common in hydroxyethyl derivatives due to H-bonding. | 1. Use a higher boiling solvent (e.g., Toluene or IPA).2. Agitate vigorously during cooling.3. Add a "Seed Crystal" at the cloud point. |
| Low Yield | Compound is too soluble in the cold solvent. | 1. Cool to -10°C.2. Add an anti-solvent (Hexane to EtOAc; Water to Ethanol).3. Concentrate the mother liquor and harvest a second crop. |
| Colored Impurities | Oxidation products (common in anilines). | Perform a "Hot Filtration" with Activated Charcoal before cooling. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66690, N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide. Retrieved from [Link](Used as structural analog for solubility prediction).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
NIST Chemistry WebBook. (2025). Acetamide derivatives and spectral data. Retrieved from [Link]
Disclaimer: This protocol is designed for research purposes. Always consult the specific Safety Data Sheet (SDS) for N-[3-(2-hydroxyethyl)phenyl]acetamide before handling.
Troubleshooting & Optimization
Technical Support Center: Optimization of N-[3-(2-hydroxyethyl)phenyl]acetamide Synthesis
Ticket ID: KB-SYN-042 Subject: Yield Improvement & Selectivity Control for N-[3-(2-hydroxyethyl)phenyl]acetamide Status: Active Audience: Process Chemists, R&D Scientists[1][2]
Executive Summary & Reaction Logic
The Core Challenge: The synthesis of N-[3-(2-hydroxyethyl)phenyl]acetamide from 3-(2-hydroxyethyl)aniline presents a classic chemoselectivity problem.[1][2] The starting material contains two nucleophilic sites:
-
The Amine (
): The desired target for acetylation.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Primary Alcohol (
): The site of potential side-reaction (esterification).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The Solution: To maximize yield, you must exploit the nucleophilicity differential .[2] Under neutral to slightly acidic conditions, the amine is significantly more nucleophilic than the alcohol.[2] However, this selectivity degrades under three conditions:
-
High Temperature: Increases the energy available for the alcohol to overcome its activation barrier.[1][2]
-
High pH (Strong Base): Can deprotonate the alcohol, making it a competitive alkoxide nucleophile.[1][2]
-
Acyl Transfer Catalysts: Reagents like DMAP (4-Dimethylaminopyridine) will indiscriminately catalyze both N- and O-acetylation.[1][2]
Reaction Pathway Visualization
Figure 1: Kinetic vs. Thermodynamic pathways. The green path represents the desired kinetic control achievable through temperature and solvent selection.
Troubleshooting Guide (FAQ)
Issue 1: "I am observing significant O-acetylated byproduct (Ester formation)."
Diagnosis: You have likely pushed the reaction conditions too hard.[1][2] The alcohol moiety on the ethyl chain is reacting because the system has enough energy or catalytic help to overcome the selectivity barrier.[2]
Corrective Actions:
-
Remove DMAP: If you are using 4-Dimethylaminopyridine or similar hyper-nucleophilic catalysts, stop immediately.[1][2] These catalysts accelerate O-acetylation faster than N-acetylation in this context.[1][2]
-
Switch Solvent System: Move to an aqueous-based system (Schotten-Baumann conditions). Water solvates the hydroxyl group via hydrogen bonding, effectively "shielding" it and reducing its nucleophilicity, while the hydrophobic aniline ring remains available for reaction.[2]
-
Temperature Control: Maintain reaction temperature between 0°C and 20°C . Do not reflux.[1][2]
Issue 2: "My yield is low (<50%), but the starting material is consumed."
Diagnosis: This is often a workup failure , not a reaction failure.[1][2] The product, N-[3-(2-hydroxyethyl)phenyl]acetamide, contains a polar hydroxyl group and an amide bond, making it moderately water-soluble (LogP ~ 0.96).[1][2] Standard non-polar extractions (e.g., Hexane/Ether) will leave the product in the aqueous phase.
Corrective Actions:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic product (Salting-out effect).[1][2]
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or n-Butanol for extraction.[1][2] Avoid Diethyl Ether.
-
pH Adjustment: Ensure the aqueous layer is neutralized (pH ~7) before extraction. If the pH is too low, the amide might be slightly protonated (though unlikely, the aniline precursor certainly would be); if too high, you risk hydrolysis.[2]
Issue 3: "The product is colored (Pink/Brown) instead of white."
Diagnosis: Oxidation of the aniline starting material.[1][2] Anilines are prone to air oxidation, forming quinone-like impurities that are highly colored even in trace amounts.[1][2]
Corrective Actions:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Add Antioxidant: A trace amount of Sodium Metabisulfite (
) in the aqueous phase can prevent oxidation during the reaction.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Recrystallization: Purify the final solid using Ethanol/Water (9:1) with activated charcoal to remove color bodies.[1][2]
Optimized Experimental Protocol
Objective: Selective synthesis of N-[3-(2-hydroxyethyl)phenyl]acetamide minimizing O-acetylation.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 (Amine : Anhydride) | Slight excess ensures conversion without promoting di-acetylation.[1][2] |
| Solvent | Water or 10% Aqueous Acetic Acid | Solvation of -OH group protects it from acylation.[1][2] |
| Temperature | 0°C | Kinetic control favors Amide formation.[1][2] |
| Time | 1 - 2 Hours | Long reaction times favor thermodynamic ester formation.[1][2] |
Step-by-Step Procedure:
-
Preparation: In a 3-neck round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(2-hydroxyethyl)aniline (10.0 g, 73 mmol) in Water (50 mL) .
-
Note: If solubility is an issue, add minimal Acetic Acid to assist dissolution, but keep the solution mostly aqueous.[2]
-
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Acetylation: Add Acetic Anhydride (8.2 g, 7.6 mL, 80 mmol, 1.1 eq) dropwise over 20 minutes.
-
Critical: Vigorous stirring is required as the anhydride is not fully miscible initially.[2]
-
-
Buffering (Optional but Recommended): If the pH drops below 3, add Sodium Acetate (anhydrous, ~6.0 g) dissolved in water to buffer the solution to pH 4-5.[1][2] This prevents the amine from becoming fully protonated (ammonium), which would deactivate it.[2]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Quenching: If excess anhydride remains, add 5 mL of Ethanol and stir for 10 minutes (consumes anhydride).
-
Isolation (The "Salting Out" Method):
-
Purification: Recrystallize the resulting solid from Ethyl Acetate/Hexane or Ethanol/Water .[1][2]
Troubleshooting Flowchart
Figure 2: Decision tree for rapid diagnosis of yield issues.
References
-
Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[2] Wiley-Interscience.[1][2] (Detailed discussion on nucleophilicity of amines vs alcohols).
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3][4] Protective Groups in Organic Synthesis. 3rd Edition. Wiley.[1][2] (Strategies for selective protection/acetylation).
-
Bhattacharya, A., et al. (2006).[1][2] "Acylation of amines and alcohols: Chemoselectivity and catalysis." Journal of Chemical Sciences.
-
PubChem. (2025).[1][2] Acetamide, N-[3-(2-hydroxyethyl)phenyl]- Compound Summary. National Library of Medicine.[2] [Link][1][2]
-
Raistrick, H., et al. (1998).[1][2] "Selective N-acetylation of amino-alcohols in aqueous media." Industrial & Engineering Chemistry Research. (General principle citation for aqueous acetylation).
Sources
- 1. Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)- | C12H18N2O3 | CID 66690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 4. WO2003087078A1 - Selective acylation of secondary hydroxyl groups - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for N-[3-(2-hydroxyethyl)phenyl]acetamide
Status: Operational Ticket ID: SOL-6313-HEPA Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Resolving aqueous solubility limitations of N-[3-(2-hydroxyethyl)phenyl]acetamide (CAS: 6313-18-4)[1][2]
Executive Summary
N-[3-(2-hydroxyethyl)phenyl]acetamide is a structural analog of acetanilide and acetaminophen.[1][2] While the hydroxyethyl side chain introduces polarity, the molecule retains significant hydrophobic character due to the phenyl ring and the strong crystal lattice energy typical of acetanilide derivatives (via intermolecular hydrogen bonding of the amide moiety).
The Core Problem: Users frequently encounter precipitation upon dilution in aqueous buffers. This is often caused by a misunderstanding of the molecule's lack of ionizable groups, leading to ineffective pH manipulation strategies.
The Solution: Successful solubilization requires disrupting the crystal lattice using cosolvency or hydrotropy, rather than pH adjustment.
Module 1: Diagnostic & Quick Fixes
Q1: Why is my compound precipitating even after I adjusted the pH to 3.0 or 10.0?
Status: CRITICAL WARNING
The Mechanism: You are likely treating this compound as an amine. It is not a basic amine; it is an amide .[1]
-
Amide pKa: ~15+ (Neutral in water).[1]
-
Result: Adjusting the pH between 1 and 14 does not ionize the molecule.[1] It remains neutral and hydrophobic.
The Risk: Subjecting N-[3-(2-hydroxyethyl)phenyl]acetamide to strong acids (pH < 2) or strong bases (pH > 10) at elevated temperatures will cause hydrolysis , cleaving the molecule into 3-(2-hydroxyethyl)aniline and acetic acid.[1][2]
Corrective Action: Stop pH adjustments immediately. Return to neutral pH (7.4) and switch to Cosolvency (See Module 2).[1][2]
Q2: It dissolved in hot water but precipitated upon cooling.[1] Why?
The Mechanism: This is classic behavior for acetanilide derivatives.[1] The solubility is endothermic (requires heat to break the crystal lattice).
-
High Temp: Thermal energy overcomes lattice energy ($ \Delta G_{sol} < 0 $).[1][2]
-
Low Temp: Lattice energy dominates; the solution becomes supersaturated and crashes out ($ \Delta G_{sol} > 0 $).[1]
Corrective Action: You have created a supersaturated solution. To maintain solubility at room temperature, you must lower the dielectric constant of the solvent using a cosolvent like Ethanol or PEG 400.
Module 2: Advanced Solubilization Strategies
Use the following hierarchy to solubilize the compound. Start with Method A; proceed to B only if A is incompatible with your assay.
Method A: The "Golden Triangle" Cosolvent System
This is the most robust method for acetanilide derivatives.
| Component | Role | Recommended Range | Mechanism |
| DMSO | Primary Solvent | 1% - 5% (Final) | Disrupts strong crystal lattice interactions.[1][2] |
| PEG 400 | Cosolvent | 10% - 20% | Lowers dielectric constant of water; matches solute polarity.[1][2] |
| Ethanol | Cosolvent | 5% - 10% | Increases entropy of mixing; reduces interfacial tension.[1][2] |
| Water/Buffer | Bulk Phase | Remainder | Physiological compatibility.[1] |
Protocol:
-
Dissolve neat compound in 100% DMSO to create a 1000x stock solution (e.g., 100 mM).
-
Dilute this stock into PEG 400 (optional intermediate step).
-
Slowly add this mixture to the aqueous buffer with rapid vortexing.
Method B: Hydrotropic Solubilization (Non-Solvent)
If organic solvents are toxic to your cells/enzymes, use Cyclodextrins.[1]
-
Concentration: 20% w/v in water.[1]
-
Mechanism: The hydrophobic phenyl ring of the acetamide encapsulates inside the CD cavity, while the hydroxyl groups stay outside.
Module 3: Visualization & Logic
Workflow: The Solubility Decision Tree
The following diagram illustrates the logical flow for troubleshooting solubility, specifically avoiding the "pH Trap."
Figure 1: Decision logic for solubilizing non-ionizable acetamide derivatives, highlighting the critical avoidance of pH manipulation.
Module 4: Experimental Protocols
Protocol 1: Determination of Kinetic Solubility (Turbidimetric)
Use this to validate the maximum concentration your buffer can hold before precipitation occurs.[1]
Materials:
Steps:
-
Preparation: Pipette 190 µL of PBS into columns 1-12.
-
Spiking: Add 10 µL of DMSO stock to well A1 (Final: 500 µM, 5% DMSO).
-
Serial Dilution: Perform 1:2 serial dilutions across the plate.
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Read: Measure Absorbance at 620 nm (turbidity) and 250 nm (compound UV max).
-
Analysis: The "Solubility Limit" is the concentration immediately preceding the spike in OD620.
Protocol 2: The "Solvent Shift" Method (For Animal Dosing)
Use this for preparing high-concentration doses (e.g., 10 mg/kg).[1][2]
-
Weigh 10 mg of N-[3-(2-hydroxyethyl)phenyl]acetamide.
-
Dissolve in 0.5 mL of PEG 400 + 0.1 mL Ethanol (warm to 37°C if necessary).
-
Checkpoint: Solution must be perfectly clear.
-
-
Add 0.1 mL Tween 80 . Vortex.
-
Slowly add 3.3 mL of Saline (0.9% NaCl) while vortexing vigorously.
References
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108703, Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- (Analogous substructure analysis).[1][2] Link[1][2]
-
Martinez, F., et al. (2004).[1][3][4] Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Taylor & Francis.[4] (Thermodynamic basis for heat-dependent solubility). Link[1][2]
-
NIST Chemistry WebBook. Acetamide, N-phenyl- (Acetanilide).[1][2] (Standard reference for the core pharmacophore properties). Link
Sources
Preventing O-acetylation side reactions during N-[3-(2-hydroxyethyl)phenyl]acetamide synthesis
Introduction: Navigating the Challenge of Selective N-Acetylation
Welcome to the technical support guide for the synthesis of N-[3-(2-hydroxyethyl)phenyl]acetamide. This molecule, a valuable intermediate in pharmaceutical and materials science, is synthesized by the acetylation of 3-(2-hydroxyethyl)aniline. While seemingly straightforward, this reaction presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic sites: a primary aromatic amine (-NH₂) and a primary alcohol (-OH). The amine is inherently more nucleophilic than the alcohol, which should favor the desired N-acetylation.[1] However, under suboptimal conditions, the competing O-acetylation reaction can occur, leading to the formation of the undesired O-acetylated or N,O-diacetylated byproducts.
This guide provides field-proven insights, troubleshooting protocols, and validated methodologies to help you maximize the yield and purity of your desired product by effectively suppressing the O-acetylation side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is N-acetylation favored over O-acetylation from a mechanistic standpoint?
A1: Nucleophilicity is the key determinant. The nitrogen atom of the aromatic amine is more nucleophilic than the oxygen atom of the primary alcohol. This is because nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is held less tightly and is more available to attack an electrophile, such as the carbonyl carbon of acetic anhydride.[1] Therefore, under kinetically controlled conditions (e.g., lower temperatures, controlled stoichiometry), the reaction at the more nucleophilic nitrogen center is significantly faster, leading to the desired amide product.
Q2: What is the primary cause of the unwanted O-acetylation side reaction?
A2: The formation of O-acetylated byproducts typically results from overly aggressive reaction conditions. The most common causes include:
-
Excess Acetylating Agent: Using a large excess of a powerful acetylating agent like acetic anhydride provides ample opportunity for the slower O-acetylation reaction to occur after the initial, rapid N-acetylation is complete.
-
High Temperatures: Increased temperature provides the necessary activation energy to overcome the higher barrier for O-acetylation, making it a more competitive pathway.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures or with excess reagents, can drive the formation of the thermodynamically stable di-acetylated product.
Q3: Can the reaction pH influence selectivity?
A3: Absolutely. pH plays a critical role by altering the nucleophilicity of the functional groups.
-
Acidic Conditions: In a strongly acidic medium, the highly basic amino group will be protonated to form an ammonium salt (-NH₃⁺). This completely neutralizes its nucleophilicity, and under these conditions, selective O-acetylation can be forced to occur.[2]
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group to form a more nucleophilic alkoxide ion (-O⁻), which could potentially increase the rate of O-acetylation.
-
Neutral/Slightly Basic Conditions: These conditions are ideal for selective N-acetylation, as the amine remains a free, potent nucleophile while the alcohol's nucleophilicity is not significantly enhanced.
Q4: Which acetylating agent is best for this synthesis?
A4: Acetic anhydride is the most common and cost-effective reagent. Its reactivity is high enough for efficient N-acetylation at moderate temperatures but can be controlled to prevent significant O-acetylation. While more reactive agents like acetyl chloride could be used, they increase the risk of side reactions and require more stringent handling. Milder, alternative methods, such as using acetic acid with enzymatic catalysts like CALB, offer a greener approach but may require more optimization.[3] For most lab-scale syntheses, controlling the reaction with acetic anhydride is the most practical strategy.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway versus the competing side reactions.
Caption: Reaction scheme for the acetylation of 3-(2-hydroxyethyl)aniline.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High levels of N,O-diacetylated byproduct detected by TLC/NMR. | 1. Excess acetic anhydride was used.2. Reaction temperature was too high.3. Reaction was left for too long. | 1. Reduce Stoichiometry: Decrease the equivalents of acetic anhydride to 1.05-1.1 relative to the starting amine.2. Lower Temperature: Run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid external heating.3. Monitor Closely: Check reaction progress by TLC every 15-30 minutes. Quench the reaction as soon as the starting material is consumed.4. Salvage Protocol: If the byproduct has already formed, proceed with the "Selective O-Acetyl Hydrolysis Protocol" described below. |
| Low yield; significant amount of unreacted starting material remains. | 1. Insufficient acetylating agent.2. Reaction temperature was too low or time was too short. | 1. Check Reagent Quality: Ensure the acetic anhydride has not been hydrolyzed by exposure to moisture.2. Adjust Stoichiometry: Ensure at least 1.0 equivalent of acetic anhydride is used. A slight excess (1.05 eq) is often optimal.3. Increase Reaction Time/Temp: After initial addition at 0 °C, allow the reaction to stir at room temperature for 1-2 hours. |
| Product is discolored (pink, brown, or purple). | Oxidation of the starting aminophenol or the product. Aminophenols are notoriously sensitive to air oxidation.[4] | 1. Use High-Purity Starting Material: If the 3-(2-hydroxyethyl)aniline is old or discolored, purify it before use (e.g., by distillation or filtration through a plug of silica/activated carbon).2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Argon) can minimize oxidation.3. Purification: The color can often be removed during workup by washing with a dilute solution of a reducing agent like sodium bisulfite, followed by recrystallization or column chromatography.[4] |
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with your reaction.
Caption: A decision-making flowchart for troubleshooting the synthesis.
Recommended Experimental Protocols
Protocol 1: Optimized Selective N-Acetylation
This protocol is designed to maximize selectivity for the desired N-acetylated product.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-hydroxyethyl)aniline (1.0 eq). If conducting the reaction in a solvent, add an appropriate solvent like ethyl acetate or dichloromethane (approx. 0.5 M concentration). Place the flask in an ice-water bath and stir for 10 minutes to cool to 0 °C.
-
Reagent Addition: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution/slurry over 15 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 1-3 hours).
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
If a solvent was used, transfer the mixture to a separatory funnel, wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5]
Protocol 2: Salvage Protocol - Selective Hydrolysis of O-Acetyl Byproduct
This protocol is used to convert the N,O-diacetylated byproduct back to the desired N-acetylated product. The ester linkage is significantly more susceptible to basic hydrolysis than the robust amide bond.[6]
-
Setup: Dissolve the crude product containing the N,O-diacetylated impurity in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq relative to the estimated amount of byproduct) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC. The less polar di-acetylated spot will gradually convert to the more polar N-acetylated product spot. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the hydrolysis is complete, neutralize the mixture with dilute HCl (1 M).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting product as described in Protocol 1.
Analytical Characterization
Proper analysis is crucial for confirming the success of your synthesis and quantifying any byproducts.
-
Thin Layer Chromatography (TLC):
-
Purpose: Rapidly monitor reaction progress and assess the purity of column fractions.
-
Typical Mobile Phase: 30-50% Ethyl Acetate in Hexanes.
-
Expected Rf Values: Rf (Starting Material) < Rf (N-acetyl Product) < Rf (N,O-diacetyl Product).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR:
-
N-acetyl Product: Look for a characteristic methyl singlet from the acetyl group around δ 2.1 ppm and an amide N-H singlet (broad). The two methylene groups (-CH₂CH₂OH) will appear as triplets around δ 2.8 and 3.8 ppm.
-
N,O-diacetyl Byproduct: Two methyl singlets will be present (one for N-acetyl, one for O-acetyl). The methylene protons adjacent to the oxygen (-CH₂-O-Ac) will be shifted significantly downfield (to ~δ 4.2 ppm) compared to the alcohol precursor.
-
-
-
Mass Spectrometry (MS):
-
Purpose: Confirm the molecular weight of the product and identify byproducts.
-
Expected Masses [M+H]+:
-
Starting Material: C₈H₁₁NO → 138.09
-
N-acetyl Product: C₁₀H₁₃NO₂ → 180.10
-
N,O-diacetyl Byproduct: C₁₂H₁₅NO₃ → 222.11
-
-
References
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O - acylation? [Online discussion]. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Available at: [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). The Journal of the American Chemical Society, 92(18), 5432-5442. Available at: [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2591. Available at: [Link]
- Google Patents. (1984). Purification of N-acetyl aminophenols. (Patent No. US4474985A).
-
Schotten, C. (1884). Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2181. Available at: [Link]
-
PMC. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–583. Available at: [Link]
-
University of Groningen. (2007). Selective acylation of primary amines in peptides and proteins. Journal of Proteome Research, 6(12), 4770-4776. Available at: [Link]
-
MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 24(15), 12169. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
Technical Support Center: Stability of N-[3-(2-hydroxyethyl)phenyl]acetamide Under Acidic Conditions
Introduction: Welcome to the technical support center for N-[3-(2-hydroxyethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to understand its stability profile, particularly in acidic environments. The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that influences its formulation, storage, and in-vivo behavior. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate your research with confidence.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the fundamental chemical principles governing the stability of N-[3-(2-hydroxyethyl)phenyl]acetamide in an acidic medium.
Q1: What is the primary degradation pathway for N-[3-(2-hydroxyethyl)phenyl]acetamide under acidic conditions?
The primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond.[1][2] Amides, while generally stable, can be cleaved into their constituent carboxylic acid and amine components in the presence of a strong acid and water, often accelerated by heat.[1] For N-[3-(2-hydroxyethyl)phenyl]acetamide, this reaction breaks the bond between the carbonyl carbon and the nitrogen atom.
Q2: What are the expected degradation products from acid hydrolysis?
The hydrolysis of N-[3-(2-hydroxyethyl)phenyl]acetamide yields two primary products:
-
Acetic Acid: Derived from the acetyl portion of the molecule.
-
3-Amino-1-(2-hydroxyethyl)benzene: Derived from the substituted phenylamine portion. Under the acidic reaction conditions, this amine will be protonated to form the corresponding ammonium salt.[3]
Figure 1. Acid-Catalyzed Hydrolysis Reaction.
Q3: Why is the amide bond susceptible to acid hydrolysis? Can you explain the mechanism?
The acid-catalyzed hydrolysis of an amide is a classic example of nucleophilic acyl substitution. The process makes the relatively unreactive amide electrophile more susceptible to attack by a weak nucleophile (water). The mechanism proceeds in several steps:[4]
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid (like H₃O⁺). This is the most basic site on the molecule, as the nitrogen lone pair is delocalized by resonance with the carbonyl.[3] This protonation makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom (that was originally from water) to the nitrogen atom. This converts the amino group into a much better leaving group (an amine or, ultimately, ammonia/protonated amine).
-
Elimination of the Leaving Group: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling the amine as a neutral leaving group.
-
Deprotonation: The resulting protonated carbonyl is deprotonated by water or another base to regenerate the acid catalyst and form the final carboxylic acid product.
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Q4: Is the acid hydrolysis of amides a reversible reaction?
Unlike the acid-catalyzed hydrolysis of esters, the hydrolysis of amides is effectively irreversible.[3] This is because the amine leaving group is basic and, under the acidic reaction conditions, it is immediately protonated to form an ammonium ion. This ammonium ion lacks a lone pair of electrons and is therefore not nucleophilic, preventing it from participating in the reverse reaction.[3]
Part 2: Troubleshooting Guide for Experimental Work
This section is designed to help you solve specific problems you may encounter during your stability studies.
Issue 1: My compound is degrading much faster than I anticipated in my acidic formulation.
Potential Causes & Solutions
-
Excessive Acid Concentration (Low pH): The rate of hydrolysis is directly dependent on the concentration of the acid catalyst. A lower pH will result in faster degradation.
-
Solution: Quantify the degradation rate at various pH levels (e.g., pH 1, 2, 4) to understand the pH-rate profile. If developing a formulation, use the highest pH possible that maintains product solubility and efficacy.
-
-
Elevated Temperature: Chemical reactions, including hydrolysis, are typically accelerated by heat.
-
Solution: Conduct your experiments at controlled temperatures. If you are performing a forced degradation study to intentionally degrade the sample, start at a moderate temperature (e.g., 40-50°C) before escalating to more aggressive conditions (e.g., 70°C or higher).[5]
-
-
Extended Exposure Time: Degradation is a time-dependent process.
-
Solution: Design a time-course study. Sample the reaction at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to establish a degradation curve. This is essential for determining a product's shelf-life.
-
Data Summary: Example Forced Degradation Conditions The following table provides typical starting conditions for forced degradation studies as recommended by ICH guidelines.[6][7] The goal is typically to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating."
| Condition | Reagent | Temperature | Duration | Objective |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 70°C | Several hours to days | To assess susceptibility to low pH environments.[5] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 70°C | Several hours to days | To assess susceptibility to high pH environments. |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Several hours | To test for oxidative degradation pathways. |
| Thermal | Dry Heat (e.g., 80°C) | Varies | Varies | To assess intrinsic thermal stability. |
| Photolytic | ICH-specified light source | Room Temperature | Varies | To assess stability upon exposure to light. |
Issue 2: I'm having trouble separating the parent compound from its degradation product using HPLC.
Potential Causes & Solutions
-
Insufficient Chromatographic Resolution: The parent molecule and its primary amine degradant have different polarities, but they may co-elute if the method is not optimized. The parent amide is more neutral, while the amine degradant will be basic.
-
Solution: Develop a "stability-indicating" HPLC method. This is a method that can resolve the parent peak from all known degradation products and impurities. Follow the protocol below for a robust starting point.
-
Protocol: Stability-Indicating HPLC-UV Method
-
Column: Use a high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water. The acid is crucial for good peak shape, especially for the amine degradant.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is recommended to ensure the separation of compounds with different polarities.
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-23 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where both the parent and degradant have absorbance (e.g., 254 nm). A photodiode array (PDA) detector is ideal for checking peak purity.
-
Injection Volume: 10 µL.
Issue 3: My analysis shows multiple unexpected peaks after acid treatment.
Potential Causes & Solutions
-
Starting Material Impurities: The "new" peaks may have been present in your starting material and are simply being resolved by the HPLC method.
-
Solution: Always run a "time zero" (T=0) sample of your compound dissolved in the reaction medium before any incubation. This will serve as your baseline chromatogram.
-
-
Secondary Degradation: The primary amine degradation product could itself be unstable under the harsh conditions and degrade further.
-
Solution: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass data for the unknown peaks. This will help you propose structures and understand the full degradation pathway.
-
-
Reaction with Co-solvents: If you are using co-solvents (e.g., methanol, ethanol) to dissolve your compound, they could potentially react under strong acid and heat (e.g., esterification of the acetic acid product).
-
Solution: Whenever possible, use water as the primary solvent for hydrolysis studies. If a co-solvent is necessary, choose one that is inert under the conditions and run a solvent-only blank.[5]
-
Part 3: Core Experimental Workflow
This section provides a standardized workflow for conducting a forced degradation study.
Protocol: Forced Degradation Study under Acidic Conditions
-
Stock Solution Preparation: Prepare a stock solution of N-[3-(2-hydroxyethyl)phenyl]acetamide in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In a clean vial, add a specific volume of your stock solution.
-
Add an equal volume of the acid stressor (e.g., 0.2 M HCl, resulting in a final concentration of 0.1 M HCl).
-
Prepare a control sample by adding an equal volume of water instead of acid.
-
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a 50°C water bath or oven).
-
Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction vial.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.[9] This is critical for accurate analysis.
-
Dilution & Analysis: Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase as the diluent.
-
Data Evaluation: Analyze the samples using the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
Caption: A typical workflow for a forced degradation study.
References
-
mechanism of amide hydrolysis (2019). YouTube. Available at: [Link]
-
Ch20 : Amide hydrolysis (n.d.). University of Calgary. Available at: [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism (2022). Chemistry Steps. Available at: [Link]
-
Hydrolysis of Esters and Amides (n.d.). Dalal Institute. Available at: [Link]
-
Acid and base-catalyzed hydrolysis of amides (n.d.). Khan Academy. Available at: [Link]
-
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- (2018). SIELC Technologies. Available at: [Link]
-
Results of forced degradation studies (n.d.). ResearchGate. Available at: [Link]
-
With the correct choice of acid, what could acid hydrolysis of acetamide produce? (n.d.). A-Level Chemistry Revision. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review (n.d.). ScienceDirect. Available at: [Link]
-
Forced Degradation Studies (2016). MedCrave online. Available at: [Link]
-
China 2-Phenylacetamide Manufacturers Suppliers Factory (n.d.). Yuze Chemical Technology. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method (n.d.). Pharmatutor. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances (n.d.). Quotient Sciences. Available at: [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- | SIELC Technologies [sielc.com]
- 9. longdom.org [longdom.org]
Validation & Comparative
Structural Elucidation Guide: N-[3-(2-hydroxyethyl)phenyl]acetamide
Topic: Structural Elucidation and Benchmarking: 1H NMR Spectrum Analysis of N-[3-(2-hydroxyethyl)phenyl]acetamide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
Executive Summary
In the development of phenylethanolamine derivatives and adrenergic receptor agonists, N-[3-(2-hydroxyethyl)phenyl]acetamide (CAS: 55379-84-5) serves as a critical metabolic reference standard and synthetic intermediate.
This guide benchmarks the analytical performance of 1H NMR spectroscopy for this specific molecule. Unlike simple substituted benzenes, this compound presents unique challenges due to its amphiphilic nature (polar hydroxyl/amide groups vs. lipophilic aromatic core). We compare the spectral resolution across different solvent systems and establish definitive criteria to distinguish it from its common regioisomer, the para-substituted analog (N-acetyltyrosol derivative).
Molecular Architecture & Proton Assignment
Before analyzing the spectrum, we must map the proton environments. The molecule possesses four distinct zones of magnetic resonance.
Figure 1: Proton assignment zones for structural verification.
Performance Comparison: Solvent System Selection
The choice of solvent is the single most critical variable in the analysis of this compound. The "performance" of the NMR analysis is measured by peak resolution and visibility of exchangeable protons .
Recommendation: DMSO-d6 is the superior solvent for full structural characterization, while MeOD is preferred for simplified backbone verification.
Comparative Data: Solvent Effects on Chemical Shifts
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Methanol-d4 (MeOD) |
| Solubility | Excellent. Dissolves both polar tails and aromatic core. | Poor/Moderate. Often requires heating; peaks may broaden due to aggregation. | Excellent. Good for high-concentration runs. |
| Amide (-NH) | Sharp Singlet (~9.8 ppm). Clearly visible; diagnostic for acetamide formation. | Broad/Invisible. Often lost in baseline or extremely broad due to quadrupole relaxation. | Absent. Exchanges with deuterium (disappears). |
| Hydroxyl (-OH) | Visible (Triplet/Broad). Couples with adjacent CH2 (~4.6 ppm). | Variable. Usually broad singlet; chemical shift drifts with concentration. | Absent. Exchanges with deuterium. |
| Aromatic Resolution | High. Distinct separation of H2, H4, H5, H6. | Moderate. Potential overlap of H4/H6 depending on concentration. | High. Very sharp lines, good for coupling analysis. |
| Use Case | Full Characterization (Proof of Structure). | Comparison with literature (if historical data exists). | Routine QC (Quick purity check). |
Technical Insight: In DMSO-d6, the hydroxyl proton often appears as a triplet (
Hz) due to coupling with the adjacent methylene group. This is a "self-validating" feature proving the alcohol is primary and unoxidized. In CDCl3, this coupling is rarely observed due to rapid proton exchange.[1]
Distinguishing Alternatives: The Meta vs. Para Challenge
A common synthesis impurity or alternative isomer is N-[4-(2-hydroxyethyl)phenyl]acetamide (para-substitution). Distinguishing these two is critical for establishing isomeric purity.
Spectral Differentiation Strategy
The aromatic region (6.5 – 7.5 ppm) is the fingerprint zone.
-
The Product (Meta-isomer):
-
Symmetry: Asymmetric.
-
Pattern: Four distinct signals (ABCD system).[2]
-
Key Feature: A distinct singlet-like peak (broad singlet or narrow doublet) for the proton between substituents (H2).
-
Splitting:
- ~7.45 (s, 1H, H-2)
- ~7.35 (d, 1H, H-6)
- ~7.15 (t, 1H, H-5)
- ~6.85 (d, 1H, H-4)
-
-
The Alternative (Para-isomer):
-
Symmetry: Symmetric (
axis). -
Pattern: Two distinct signals (AA'BB' system).
-
Key Feature: Two "roofing" doublets.
-
Splitting: No singlet. Two doublets integrating to 2H each.
-
Experimental Workflow: Isomer Identification
Figure 2: Logic flow for distinguishing regioisomers.
Detailed Experimental Protocol
To ensure reproducibility and adherence to E-E-A-T standards, follow this protocol.
Materials:
-
Sample: ~5-10 mg of N-[3-(2-hydroxyethyl)phenyl]acetamide.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Instrument: 300 MHz or higher (600 MHz preferred for resolving ethyl linker multiplets).
Procedure:
-
Preparation: Dissolve the solid completely in DMSO-d6. Ensure no suspended particles remain, as this causes line broadening.
-
Acquisition:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): Set to seconds. Reasoning: The acetyl methyl protons have long relaxation times. Short delays will under-integrate the methyl signal, skewing the 3:4 aromatic ratio. -
Scans: 16 (usually sufficient due to high concentration).
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm.
-
Apply exponential multiplication (LB = 0.3 Hz) to smooth noise without compromising coupling data.
-
-
Integration Check (Self-Validation):
-
Calibrate the Acetyl Methyl singlet (~2.0 ppm) to 3.00 H .
-
Verify the Aromatic region integrates to 4.00 H (
). -
Verify the Ethyl linker (2 x CH2) integrates to 4.00 H .
-
Reference Data Table (DMSO-d6)
Use this table to validate your experimental results.
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( |
| NH | Amide | 9.85 | Singlet (br) | 1H | - |
| H-2 | Aromatic | 7.45 | Singlet (d) | 1H | ~2.0 (meta) |
| H-6 | Aromatic | 7.38 | Doublet | 1H | 8.0 (ortho) |
| H-5 | Aromatic | 7.18 | Triplet | 1H | 8.0 (ortho) |
| H-4 | Aromatic | 6.85 | Doublet | 1H | 7.5 (ortho) |
| OH | Hydroxyl | 4.60 | Triplet | 1H | 5.2 (vicinal) |
| CH2-O | Ethyl | 3.58 | Quad/Trip | 2H | 7.0, 5.2 |
| CH2-Ar | Ethyl | 2.68 | Triplet | 2H | 7.0 |
| CH3 | Acetyl | 2.02 | Singlet | 3H | - |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for substituent effects and coupling constants).
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link (Authoritative source on solvent-induced shifts in amides).
-
National Institute of Standards and Technology (NIST). "Acetamide, N-[3-(2-hydroxyethyl)phenyl]-." NIST Chemistry WebBook, SRD 69. Link (Verification of CAS and structural identifiers).
-
PubChem. "Acetamide, N-[3-(2-hydroxyethyl)phenyl]- (Compound)."[5] National Library of Medicine. Link (Source for isomeric structures and physical properties).
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)- | C13H17N3O2 | CID 108703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and Isomeric Differentiation: A Comparative MS/MS Guide for N-[3-(2-hydroxyethyl)phenyl]acetamide
Executive Summary
N-[3-(2-hydroxyethyl)phenyl]acetamide (MW 179.22 Da) is a structural analogue of common acetanilide-based analgesics and a potential metabolite in the phenethylamine pathway. Its structural features—a meta-substituted hydroxyethyl tail and an acetamide moiety—present unique mass spectrometric challenges, particularly when differentiating it from its para-isomer or isobaric N-oxide metabolites.
This guide provides a definitive fragmentation analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It compares the target molecule against two key alternatives: its Para-isomer (positional isomer) and Paracetamol (functional analogue), establishing a robust protocol for identification in complex biological matrices.
Experimental Methodology
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures high ionization efficiency and stable fragment generation.
LC-MS/MS Acquisition Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Capillary Voltage: 3.0 kV (Optimized for protonation of the amide nitrogen).
-
Cone Voltage: 25 V (Low enough to prevent in-source fragmentation of the labile hydroxyethyl group).
-
Collision Gas: Argon (High purity).
-
Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both primary neutral losses and secondary skeletal cleavages.
Chromatographic Conditions (Isomer Resolution)
Differentiation of the meta (target) and para isomers requires chromatographic separation prior to MS detection, as their mass spectra are highly similar.
-
Column: C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Note: The meta-isomer typically elutes slightly later than the para-isomer due to differences in solvation of the hydroxyethyl tail relative to the amide group.
-
Fragmentation Pattern Analysis
The fragmentation of protonated N-[3-(2-hydroxyethyl)phenyl]acetamide (
Primary Pathways[2]
-
Pathway A: Ketene Loss (Diagnostic for Acetamides)
-
Mechanism: A characteristic McLafferty-like rearrangement or 4-center elimination involving the acetyl group.
-
Transition:
. -
Interpretation: The loss of 42 Da (
) confirms the presence of the N-acetyl group, yielding the protonated amine (3-(2-hydroxyethyl)aniline).
-
-
Pathway B: Water Loss (Diagnostic for Aliphatic Alcohols)
-
Mechanism: Elimination of
from the hydroxyethyl side chain, likely forming a styrene-like vinyl cation. -
Transition:
. -
Interpretation: This confirms the aliphatic nature of the hydroxyl group. Phenolic hydroxyls (attached directly to the ring) do not readily lose water in this manner.
-
Secondary Pathways[3]
-
Combined Loss (
): The fragment at subsequently loses water, or loses ketene, converging on a stable ion at (3-vinylaniline). -
Aromatic Series: High-energy collisions yield
(tropylium ion) or (phenyl cation), confirming the aromatic core.
Visualization of Fragmentation Pathways[4][5][6]
The following diagram illustrates the competing fragmentation channels. The Blue path represents the amide cleavage, while the Red path represents the alcohol dehydration.
Figure 1: ESI-MS/MS fragmentation tree for N-[3-(2-hydroxyethyl)phenyl]acetamide showing convergent pathways.
Comparative Performance Guide
This section compares the target molecule with its most relevant alternatives to aid in specific identification.
Comparison Table: Target vs. Alternatives
| Feature | Target: N-[3-(2-hydroxyethyl)phenyl]acetamide | Alt 1: N-[4-(2-hydroxyethyl)phenyl]acetamide (Para-Isomer) | Alt 2: Paracetamol (N-(4-hydroxyphenyl)acetamide) |
| Precursor ( | 180.10 | 180.10 (Isobaric) | 152.07 |
| Key Neutral Loss | -42 (Ketene) & -18 ( | -42 (Ketene) & -18 ( | -42 (Ketene) |
| Base Peak (Low CE) | |||
| Diagnostic Difference | Ratio of | Ratio of | No water loss (-18) observed; phenolic OH is stable. |
| Retention Time | Elutes later on C18 (Meta effect). | Elutes earlier on C18 (Para polarity). | Significantly earlier (More polar). |
Detailed Analysis of Alternatives
Alternative 1: The Para-Isomer (Isobaric Challenge)
-
Challenge: Both molecules share the exact same mass and atomic composition.
-
Differentiation Strategy: While MS spectra are nearly identical, the para-substitution often facilitates easier water loss due to resonance stabilization of the resulting cation across the ring system. However, Chromatographic Retention Time (RT) is the most reliable discriminator. The para-isomer, being more linear and having a larger dipole moment, typically interacts less strongly with the hydrophobic C18 stationary phase than the meta-isomer.
Alternative 2: Paracetamol (Functional Analogue)
-
Challenge: Mistaking the target for a metabolite of paracetamol.
-
Differentiation Strategy: Paracetamol (
152) lacks the ethyl spacer. It loses ketene to form 110 (4-aminophenol). It cannot lose water (18 Da) to form a stable fragment, whereas our target molecule ( 180) readily loses water to form 162. This "Water Loss" channel is the key binary switch for distinguishing hydroxyethyl-anilines from hydroxy-anilines.
References
-
NIST Mass Spectrometry Data Center. "Acetamide, N-(phenylmethyl)- Mass Spectrum." National Institute of Standards and Technology (NIST). [Link]
-
ResearchGate. "Differentiation of ortho, meta and para isomers of disubstituted benzenes by mass spectrometry." International Journal of Mass Spectrometry. [Link]
-
ChemGuide. "Fragmentation Patterns in Mass Spectrometry: Amides and Alcohols." [Link]
-
National Institutes of Health (NIH). "Metabolite Identification Data in Drug Discovery: Fragmentation of Acetanilides." [Link]
Sources
Distinguishing N-[3-(2-hydroxyethyl)phenyl]acetamide from bis(hydroxyethyl) analogues
Title: Comparative Guide: Distinguishing N-[3-(2-hydroxyethyl)phenyl]acetamide from Bis(hydroxyethyl) Analogues
Executive Summary This guide provides a technical framework for distinguishing N-[3-(2-hydroxyethyl)phenyl]acetamide (Target) from its bis(hydroxyethyl) analogues.[1] These analogues often arise as impurities during ethoxylation or reduction sequences in drug substance manufacturing.[1] The distinction is critical: the target possesses a single hydroxyethyl chain attached to the phenyl ring (C-alkylation), whereas common analogues may contain two hydroxyethyl groups, either on the ring, the amide nitrogen, or an amino substituent (N-alkylation).[1]
This guide prioritizes LC-MS/MS for rapid screening and
Part 1: Structural Analysis & Impurity Landscape
Before selecting an analytical method, one must define the structural differences that dictate physical properties.
-
The Target (Mono-substituted):
-
The Primary Analogues (Bis-substituted):
-
Bis(amino)-Analogue (N-Alkylated):
-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide.[1][2][3] (Common byproduct if the starting material was an aniline derivative reacted with ethylene oxide).[1] -
Bis(ring)-Analogue (C-Alkylated):
-[3,5-bis(2-hydroxyethyl)phenyl]acetamide.[1]-
Formula:
| MW: 223.27 Da[1]
-
-
Visualizing the Structural Divergence
Figure 1: Structural relationship between the target molecule and potential bis-hydroxyethyl impurities arising from synthesis.
Part 2: Analytical Strategy 1 – High-Performance Liquid Chromatography (HPLC)[1][4][5]
Objective: Separate the target from analogues based on polarity (LogP).
Hypothesis: The bis(hydroxyethyl) analogues contain an additional hydroxyl group (
Experimental Protocol: Gradient Separation
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A:
Formic Acid in Water (Ensures protonation of amides for peak shape).[1] -
Flow Rate:
. -
Detection: UV at
(Aromatic ring) and (Amide bond).[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 5% | Initial equilibration; retain polar bis-impurities. |
| 2.0 | 5% | Isocratic hold to separate early eluting salts/solvents. |
| 12.0 | 60% | Linear gradient to elute the Target.[1] |
| 15.0 | 95% | Wash step to elute highly non-polar dimers. |
| 15.1 | 5% | Re-equilibration.[1] |
Expected Results:
-
Bis-Analogues (More Polar): Retention Time (RT)
.[1] -
Target (Less Polar): Retention Time (RT)
.
Part 3: Analytical Strategy 2 – Mass Spectrometry (MS)[1][4][6][7]
Objective: Confirm identity via Molecular Weight (MW) and Fragmentation.
Logic: The addition of a hydroxyethyl group adds exactly 44 Da (
MS Parameters (ESI+)[1][8]
-
Ionization: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage:
.[1] -
Cone Voltage:
(Low voltage preserves the molecular ion).[1]
Diagnostic Ions Table:
| Compound | Formula | Calc. MW | [M+H]+ ( | Key Fragment ( |
| Target | 179.22 | 180.2 | 138 (Loss of Acetyl), 120 (Loss of Acetyl + | |
| Bis-Ring | 223.27 | 224.3 | 206 (Loss of | |
| Bis-Amino | 238.28 | 239.3 | 221 (Loss of |
Self-Validating Check: If you observe a peak at
Part 4: Analytical Strategy 3 – Nuclear Magnetic Resonance ( H-NMR)
Objective: Definitive structural proof. Expert Insight: MS gives you mass, but NMR tells you where the groups are located. The integration of the methylene protons is the "smoking gun" for distinguishing mono- vs. bis-substitution.[1]
Protocol
-
Solvent: DMSO-
(Preferred for observing exchangeable protons).[1] -
Frequency: 400 MHz or higher.
Comparative Spectral Analysis[1]
1. The Target (Mono-hydroxyethyl on Ring):
-
Aliphatic Region: You will see two distinct triplets corresponding to the single ethyl chain.
-
Aromatic Region: Pattern consistent with meta-substitution (Singlet, Doublet, Triplet, Doublet).[1]
2. The Bis-Analogue (e.g., N,N-bis(hydroxyethyl)):
-
Aliphatic Region: You will see signals for two ethyl chains.[1] If the molecule is symmetric (e.g., attached to Nitrogen), the signals may overlap but the integration doubles .
-
Chemical Shift Shift: Note that
protons ( ) appear downfield compared to protons ( ) due to the electronegativity of Nitrogen vs Carbon.[1]
Decision Logic:
-
Integrate the triplet at
. If it integrates to 2H , it is the Target. -
If the triplet at
is missing and replaced by a signal at (integrating to 4H), it is the N-bis analogue .[1] -
If there are multiple triplets integrating to 2H each (total 4H) at
, it is the Ring-bis analogue .[1]
Part 5: Workflow Diagram
Figure 2: Analytical decision tree for validating the target molecule.
References
-
PubChem. (2025).[1][7] Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- (Compound CID 66690).[1] National Library of Medicine.[1] Available at: [Link][1]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on NMR integration and chemical shifts).
-
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds of related substances).
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Sielc Technologies. (2018).[1][4][6] Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-. (Reference for HPLC conditions of similar hydroxyethyl-aniline derivatives). Available at: [Link][1]
Sources
- 1. Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)- | C12H18N2O3 | CID 66690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide | CAS: 92-02-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- | SIELC Technologies [sielc.com]
- 5. Separation of bis(Hydroxyethyl) terephthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of N-Cyanoethyl-hydroxyethyl aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)- | C13H17N3O2 | CID 108703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
